
4-(ペンタフルオロスルファニル)フェノール
概要
説明
4-(Pentafluorosulfanyl)phenol is a useful research compound. Its molecular formula is C6H5F5OS and its molecular weight is 220.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Pentafluorosulfanyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Pentafluorosulfanyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pentafluorosulfanyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
高度合成ビルディングブロック
“4-(ペンタフルオロスルファニル)フェノール”誘導体は、エステル、アルデヒド、ハロゲン、アルコール、ニトリル、カルボン酸などの多様な置換基を提供することで、合成における高価値ビルディングブロックとして機能します。 これらの置換基は、複雑な化学合成のための様々な骨格につながります .
フェノール系フォームの強化
本化合物は、優れた難燃性により断熱、軽量化、エネルギー吸収、防火など、エンジニアリング分野で用いられるフェノール系フォーム(PF)を潜在的に強化する可能性があります .
生分解性研究
フェノールを含むペンタフルオロスルファニル置換化合物の生分解に関する研究は、環境への影響を理解し、生物修復戦略を開発するために重要です .
作用機序
Target of Action
The pentafluorosulfanyl (sf5) moiety, a key component of this compound, is known for its high electronegativity, chemical and thermal stability, and low surface energy . These properties make it beneficial for various applications in medicinal chemistry and functional materials design .
Mode of Action
The unique properties of the SF5 group, such as high electronegativity and thermal stability, likely play a role in its interaction with its targets .
Biochemical Pathways
found that these compounds can be used as sole carbon and energy sources . The presence of 4-(pentafluorosulfanyl)catechol, a shunt metabolite, was detected in the culture supernatants .
Result of Action
It’s known that microorganisms can biodegrade sf5-substituted aromatic compounds, releasing fluoride ion, and biotransform them, generating a toxic metabolite .
Action Environment
Supplementation of suspended cell cultures with yeast extract was found to dramatically improve the degradation of the substrate as well as the release of fluoride ion .
生化学分析
Biochemical Properties
4-(Pentafluorosulfanyl)phenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with 4-(Pentafluorosulfanyl)phenol is phenol sulfotransferase. This enzyme catalyzes the sulfate conjugation of phenolic compounds, including 4-(Pentafluorosulfanyl)phenol, facilitating its metabolism and excretion . The interaction between 4-(Pentafluorosulfanyl)phenol and phenol sulfotransferase involves the transfer of a sulfate group to the phenolic hydroxyl group, resulting in the formation of a sulfated metabolite. This interaction is crucial for the detoxification and elimination of 4-(Pentafluorosulfanyl)phenol from the body.
Cellular Effects
4-(Pentafluorosulfanyl)phenol exerts various effects on cellular processes and functions. Studies have shown that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Pentafluorosulfanyl)phenol has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells. These effects highlight the potential of 4-(Pentafluorosulfanyl)phenol to modulate cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of 4-(Pentafluorosulfanyl)phenol involves its interactions with various biomolecules at the molecular level. One of the primary mechanisms is the binding of 4-(Pentafluorosulfanyl)phenol to specific proteins and enzymes, leading to either inhibition or activation of their functions . For example, the compound can inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular redox balance. Additionally, 4-(Pentafluorosulfanyl)phenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pentafluorosulfanyl)phenol can vary over time, depending on factors such as stability and degradation. Studies have shown that 4-(Pentafluorosulfanyl)phenol is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-(Pentafluorosulfanyl)phenol can lead to cumulative effects on cellular functions, including alterations in gene expression and metabolic activity. These temporal effects underscore the importance of monitoring the stability and long-term impact of 4-(Pentafluorosulfanyl)phenol in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(Pentafluorosulfanyl)phenol in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, 4-(Pentafluorosulfanyl)phenol has been shown to exert beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of determining the optimal dosage range for 4-(Pentafluorosulfanyl)phenol to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4-(Pentafluorosulfanyl)phenol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key metabolic pathways is the sulfate conjugation pathway, mediated by phenol sulfotransferase . This pathway facilitates the conversion of 4-(Pentafluorosulfanyl)phenol into its sulfated metabolite, which is more readily excreted from the body. Additionally, 4-(Pentafluorosulfanyl)phenol can undergo biotransformation by microorganisms, leading to the formation of various metabolites, including 4-(Pentafluorosulfanyl)catechol . These metabolic pathways play a crucial role in the detoxification and elimination of 4-(Pentafluorosulfanyl)phenol.
Transport and Distribution
The transport and distribution of 4-(Pentafluorosulfanyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that 4-(Pentafluorosulfanyl)phenol can be transported across cellular membranes via passive diffusion and active transport mechanisms . Once inside the cells, the compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of 4-(Pentafluorosulfanyl)phenol within specific tissues and organs are influenced by factors such as lipophilicity and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of 4-(Pentafluorosulfanyl)phenol is an important determinant of its activity and function. Research has shown that 4-(Pentafluorosulfanyl)phenol can localize to specific cellular compartments, including the cytoplasm and nucleus . The targeting of 4-(Pentafluorosulfanyl)phenol to these compartments is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action. The subcellular localization of 4-(Pentafluorosulfanyl)phenol can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJLGVIUMCBMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381318 | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-94-7 | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyphenylsulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

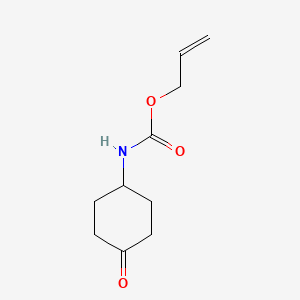

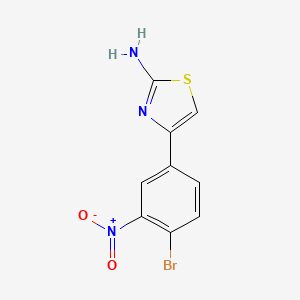




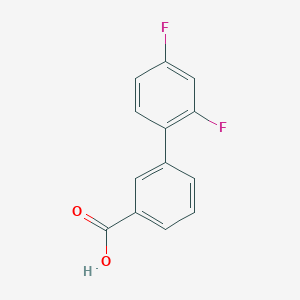

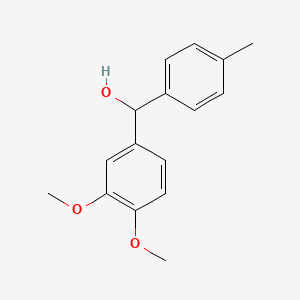


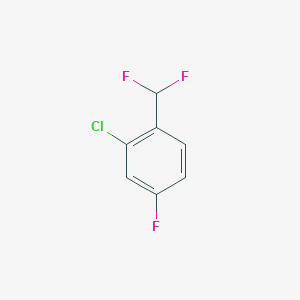
![1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane](/img/structure/B1597098.png)
